molecular formula C14H21Cl2NO B1424521 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-58-2

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424521
CAS No.: 1220031-58-2
M. Wt: 290.2 g/mol
InChI Key: WOOFJYUYWLSHIN-UHFFFAOYSA-N
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Description

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO . It has a molecular weight of 290.23 . This compound is stored in a dry room .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI and SMILES notations. The InChI notation is 1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H . The SMILES notation is CCOC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.23 g/mol . The compound is a solid and is stored in a dry room .

Scientific Research Applications

Synthesis and Characterization

  • A novel non-peptide CCR5 antagonist, incorporating a similar structure to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, was synthesized for potential therapeutic applications, highlighting the compound's relevance in medicinal chemistry (Bi, 2015).
  • Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, similar in structure, was synthesized and studied for its antimicrobial and antioxidant properties, indicating potential applications in drug discovery and biological research (Kumar et al., 2016).

Molecular and Crystal Structures

  • Research on molecular and crystal structures, involving compounds related to this compound, has been conducted to understand their conformational flexibility and hydrogen bonding, which is crucial for pharmaceutical and material science applications (Kuleshova & Khrustalev, 2000).

Antimicrobial and Antioxidant Studies

  • Compounds structurally similar to this compound have been evaluated for antimicrobial and antioxidant susceptibilities, suggesting potential use in the development of new antimicrobial agents and antioxidants (Khan et al., 2013).

Impurity Analysis in Pharmaceutical Preparations

  • The identification and quantification of impurities in pharmaceuticals related to piperidine derivatives, including this compound, are crucial for ensuring drug safety and efficacy (Liu et al., 2020).

Properties

IUPAC Name

4-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFJYUYWLSHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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